molecular formula C21H32ClN3O2S B2441627 N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride CAS No. 1216743-95-1

N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride

Cat. No.: B2441627
CAS No.: 1216743-95-1
M. Wt: 426.02
InChI Key: FBHVAJFPMLFXGV-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride is a useful research compound. Its molecular formula is C21H32ClN3O2S and its molecular weight is 426.02. The purity is usually 95%.
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Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2S.ClH/c1-4-26-17-12-8-13-18-19(17)22-21(27-18)24(15-9-14-23(2)3)20(25)16-10-6-5-7-11-16;/h8,12-13,16H,4-7,9-11,14-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHVAJFPMLFXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step condensation and alkylation reactions. For example, coupling dimethylamino propyl derivatives with functionalized benzo[d]thiazole intermediates under reflux conditions (e.g., acetonitrile or ethanol/water mixtures) . Key parameters include:

  • Temperature : 60–80°C for amide bond formation.
  • Catalysts : Triethylamine or DMAP to facilitate coupling.
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) achieves >95% purity .
  • Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride) improves yields to 60–75% .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for dimethylamino protons (δ 2.2–2.5 ppm), ethoxy groups (δ 1.3–1.5 ppm), and benzo[d]thiazole aromatic signals (δ 7.2–8.1 ppm) .
  • HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) confirm purity (>98%) .
  • Mass Spectrometry : ESI-MS (m/z 450–500 range) verifies molecular ion peaks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

  • Methodological Answer :

  • Core Modifications : Replace the ethoxy group with methoxy or isopropoxy to assess solubility and target binding .
  • Bioisosteric Replacement : Substitute cyclohexanecarboxamide with isoxazole or pyrimidine to modulate pharmacokinetics .
  • Key Findings :
Analog ModificationBiological Activity (IC₅₀)Reference
4-Methoxy substitution2.5 µM (kinase inhibition)
Isoxazole replacementReduced cytotoxicity

Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with PDB targets (e.g., kinases) to map binding affinities. The dimethylamino group shows hydrogen bonding with Asp86 in EGFR .
  • DFT Calculations : Analyze charge distribution on the benzo[d]thiazole ring to predict electrophilic/nucleophilic sites .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How do stability studies under varying pH and temperature conditions inform formulation strategies?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 1–9) at 37°C. Degradation >10% occurs at pH <3 (acidic cleavage of ethoxy group) .
  • Thermal Stability : TGA/DSC shows decomposition >200°C, suggesting solid-state storage at 4°C .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Assay Standardization : Use identical cell lines (e.g., A549 vs. HeLa) and ATP concentrations in kinase assays .
  • Metabolic Stability : Pre-treat with CYP450 inhibitors (e.g., ketoconazole) to isolate compound-specific effects .
  • Data Reproducibility : Triplicate runs with blinded controls minimize batch variability .

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